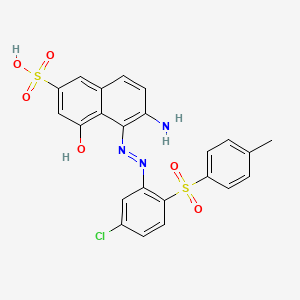
6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye and pigment in various industrial applications. The compound’s structure includes an azo group, which is responsible for its chromophoric properties, making it valuable in textile and ink industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-chloro-2-((p-tolyl)sulphonyl)aniline. This involves treating the aniline derivative with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulphonic acid in an alkaline medium. This step forms the azo bond, resulting in the formation of the desired compound.
Purification: The crude product is purified through recrystallization or chromatographic techniques to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textile and ink industries due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include metal ions and biological macromolecules, where it can form stable complexes. The pathways involved include electron transfer and coordination chemistry, which are crucial for its applications in analytical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-4-hydroxynaphthalene-2-sulphonic acid: Lacks the azo group and the p-tolylsulphonyl substituent, resulting in different chemical properties.
5-Chloro-2-((p-tolyl)sulphonyl)aniline: Does not contain the azo linkage, making it less effective as a dye.
4-Hydroxynaphthalene-2-sulphonic acid: Similar structure but lacks the amino and azo groups, affecting its reactivity and applications.
Uniqueness
6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the azo group provides vibrant color properties, while the sulfonic acid group enhances its solubility in water, making it highly valuable in various industrial applications.
Propriétés
Numéro CAS |
85480-79-1 |
|---|---|
Formule moléculaire |
C23H18ClN3O6S2 |
Poids moléculaire |
532.0 g/mol |
Nom IUPAC |
6-amino-5-[[5-chloro-2-(4-methylphenyl)sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C23H18ClN3O6S2/c1-13-2-6-16(7-3-13)34(29,30)21-9-5-15(24)11-19(21)26-27-23-18(25)8-4-14-10-17(35(31,32)33)12-20(28)22(14)23/h2-12,28H,25H2,1H3,(H,31,32,33) |
Clé InChI |
VPDBOKPMZDXVIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



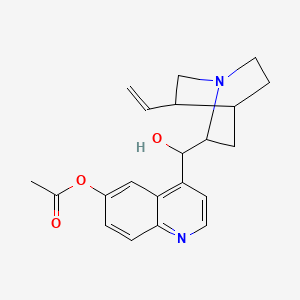



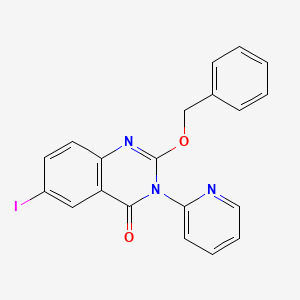
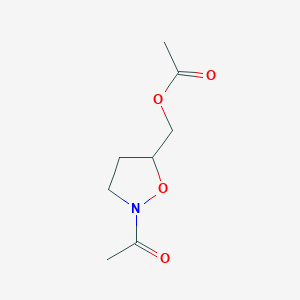

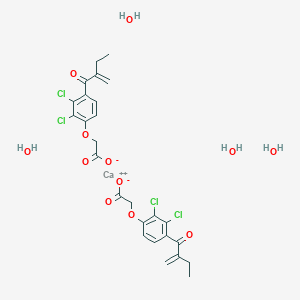
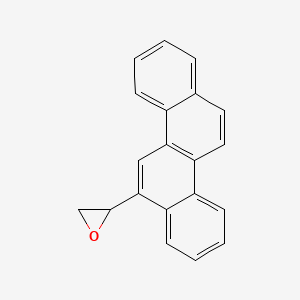


![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)

